((Allyloxy)methyl)benzene
Overview
Description
((Allyloxy)methyl)benzene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbene Rearrangement and Claisen Rearrangement
Allyloxy(methoxy)carbene, generated in benzene, undergoes carbene fragmentation and Claisen rearrangement, resulting in methyl 2-allyloxy-2-methoxy-4-pentenoate at certain temperatures. This demonstrates the potential for chemical transformations involving ((Allyloxy)methyl)benzene derivatives in organic synthesis (Plażuk, Warkentin, & Werstiuk, 2005).
Kinetics of Synthesis
The kinetics of synthesizing 1,3-bis(allyloxy)benzene, a derivative of this compound, has been studied under ultrasonic-assisted conditions. This research provides insights into efficient methods for synthesizing ethers, which are important in various industrial applications (Selvaraj & Rajendran, 2013).
Methylation of Benzene by Methanol
Studies on the methylation of benzene using methanol over acidic zeolites have implications for understanding the catalytic processes involving benzene derivatives in petrochemical industries (Mynsbrugge et al., 2012).
DNA Methylation in Cells Exposed to Benzene
Research on the effects of benzene and its metabolites on DNA methylation in human cells provides insight into the potential health risks associated with exposure to benzene compounds, which is critical for occupational health and safety (Hu et al., 2014).
Green and Renewable Solvent in Olefin Metathesis Reactions
The use of methyl decanoate, a non-toxic, renewable solvent, has been shown to be an environmentally friendly alternative for reactions involving allyl benzene, a close relative of this compound. This research contributes to the development of greener chemical processes (Kniese & Meier, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Allyl benzyl ether, also known as ((Allyloxy)methyl)benzene, is a type of ether compound. Ethers, including allyl benzyl ether, are generally unreactive and are often used as solvents in organic reactions . The primary targets of allyl benzyl ether are the molecules it interacts with during these reactions.
Mode of Action
The most common reaction of ethers, including allyl benzyl ether, is the cleavage of the C–O bond by using strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The biochemical pathways affected by allyl benzyl ether are those involved in its reactions. For instance, in the Williamson Ether Synthesis, the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . This reaction is part of the broader biochemical pathways involving the synthesis and breakdown of ethers.
Result of Action
The result of allyl benzyl ether’s action is the formation of new compounds through its reactions. For example, in the Williamson Ether Synthesis, it can react with an alcohol to form a new ether compound . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action of allyl benzyl ether can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the C–O bond . Additionally, the reaction conditions, such as temperature and pH, can also impact the reaction outcomes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Allyl benzyl ether are not well-studied. It is known that allyl groups in organic compounds can participate in various biochemical reactions. For instance, allyl groups can undergo reactions such as oxidation, which can lead to the formation of various metabolites
Cellular Effects
A related compound, (E)-3-(3-(Allyloxy)-2-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, has been shown to display potent antiproliferative activity against the PC-3 cell line
Molecular Mechanism
Allyl groups in organic compounds are known to participate in various chemical reactions, including carbene fragmentation and Claisen rearrangement . These reactions could potentially influence the binding interactions of Allyl benzyl ether with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Dosage Effects in Animal Models
It is known that the dose-response relationships for related compounds, such as benzene, have been studied in animals and humans .
Metabolic Pathways
It is known that allyl groups in organic compounds can undergo various metabolic reactions, including oxidation
Properties
IUPAC Name |
prop-2-enoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHWHMUUQNACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074529 | |
Record name | Benzene, [(2-propenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14593-43-2 | |
Record name | Allyl benzyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14593-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, ((2-propenyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [(2-propenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(allyloxy)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL BENZYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ35CE79E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the identification of ((allyloxy)methyl)benzene in Calligonum comosum extract suggest potential antimicrobial properties for this specific compound?
A: While the presence of this compound in the extract is noteworthy, attributing antimicrobial activity solely to this compound based on the study's findings would be speculative []. The extract's efficacy could be attributed to a synergistic effect of various components, including other identified compounds like acetic acid and 2-sec-butoxybenzene-1,3-diol []. Further research isolating and testing this compound individually is crucial to confirm its antimicrobial potential and understand its mechanism of action.
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